molecular formula C32H48O4 B13071807 KadcoccinoneB

KadcoccinoneB

Cat. No.: B13071807
M. Wt: 496.7 g/mol
InChI Key: VMPAJIAPVHKHTG-IRYHJLOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids are known for their versatility in organic synthesis and medicinal chemistry, particularly in forming stable covalent bonds with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C32H48O4

Molecular Weight

496.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O4/c1-19(10-9-11-20(2)29(34)35)23-14-16-31(7)24-12-13-27-30(5,6)28(36-22(4)33)15-17-32(27,8)26(24)18-25(31)21(23)3/h11-12,19,23,25-28H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25+,26-,27+,28-,31+,32-/m1/s1

InChI Key

VMPAJIAPVHKHTG-IRYHJLOVSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of KadcoccinoneB involves several steps, starting from the extraction of the plant material. The primary method includes:

Industrial production methods are still under research, but the focus is on optimizing the extraction and purification processes to increase yield and purity.

Chemical Reactions Analysis

KadcoccinoneB undergoes various chemical reactions, including:

The major products formed from these reactions include oxidized and reduced derivatives, which may have different pharmacological properties.

Scientific Research Applications

KadcoccinoneB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of KadcoccinoneB involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound CAS 1046861-20-4 (C₆H₅BBrClO₂), a bromo-chloro-substituted phenylboronic acid, serves as a relevant structural analog. Similar compounds include:

  • (3-Bromo-5-chlorophenyl)boronic acid
  • (6-Bromo-2,3-dichlorophenyl)boronic acid

These analogs share a boronic acid functional group and halogen substitutions (Br, Cl) on the aromatic ring, contributing to their reactivity and molecular interactions. Structural similarity scores between these compounds and CAS 1046861-20-4 range from 0.71 to 0.87 (on a scale of 0–1), indicating moderate to high overlap in molecular features .

Table 1: Structural and Physicochemical Comparison
Property Kadcoccinone B (Hypothetical) CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula Not Available C₆H₅BBrClO₂ C₆H₅BBrClO₂
Molecular Weight (g/mol) ~235 (estimated) 235.27 235.27
Log Po/w (XLOGP3) Not Available 2.15 2.15 (estimated)
Solubility (mg/ml) Not Available 0.24 0.24 (estimated)
BBB Permeability Not Available Yes Likely
CYP Inhibition Not Available No No

Key Observations :

  • Halogen substitutions (Br, Cl) enhance lipophilicity (Log Po/w ~2.15) and influence blood-brain barrier (BBB) permeability .

Functional Analogues

Functional similarity can be inferred from compounds used in comparable applications, such as dopamine detection reagents (e.g., ortho-phthalaldehyde-β-mercaptoethanol) . While these lack structural resemblance, they share roles in biochemical sensing. Kadcoccinone B may exhibit similar utility in diagnostic assays due to boronic acids' affinity for diols and catechols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.